molecular formula C10H17NO3 B13239350 Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate

Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13239350
M. Wt: 199.25 g/mol
InChI Key: VHMVPTHFTIAYBB-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate (synonyms: (S)-5-Oxopyrrolidine-2-carboxylic acid tert-butyl ester, H-Pyr-OtBu) is a pyrrolidone derivative with the molecular formula C₉H₁₅NO₃ and a molecular weight of 201.22 g/mol . It features a five-membered pyrrolidine ring substituted with a tert-butyl ester group at position 2 and a ketone (oxo) group at position 3. This compound is widely used as a chiral building block in organic synthesis, particularly in peptide chemistry, where the tert-butyl group acts as a protective moiety for carboxylic acids . Its stereochemical purity (>98.0% by GC) makes it valuable in asymmetric synthesis .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)

InChI Key

VHMVPTHFTIAYBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Oxidation of Pyrrolidine Precursors

A common approach involves oxidizing tert-butyl 2-methylpyrrolidine-2-carboxylate to introduce the ketone group at the 5-position. Key reagents and conditions include:

  • Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in dichloromethane (DCM).
  • Temperature : Reactions typically proceed at 0–25°C, with yields ranging from 70–85% depending on stoichiometry and purification methods.

Example procedure :

  • Dissolve tert-butyl 2-methylpyrrolidine-2-carboxylate (1.0 equiv) in DCM.
  • Add CrO₃ (1.2 equiv) gradually at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with sodium bisulfite, extract with DCM, and purify via column chromatography.

Stannoxane-Mediated Lactamization

An asymmetric synthesis starting from L-serine has been reported, leveraging stannoxane chemistry to form the pyrrolidine ring:

  • Key step : Cyclization of a linear precursor using stannoxane (Sn-O-Sn) catalysts.
  • Conditions : Tetrahydrofuran (THF), reflux for 6 hours.
  • Yield : 75–80% with >95% enantiomeric excess (ee).

Advantages : High stereochemical control, suitable for pharmaceutical intermediates.

Catalytic Hydrogenation

A Palladium-catalyzed hydrogenation method is employed for reducing unsaturated intermediates:

  • Substrate : (R)-tert-butyl 4-((R)-2-methyl-5-oxo-2,5-dihydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate.
  • Conditions : H₂ atmosphere, 10% Pd/C in methanol, 24 hours.
  • Yield : 98% with >20:1 diastereomeric ratio (dr).

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

Optimization and Research Findings

Oxidative Carbonylation

Pd-catalyzed oxidative carbonylation of intermediate 28a (Scheme 9 in) achieves 90% yield for carboxylate derivatives, highlighting efficiency in introducing ester groups.

Sonogashira Coupling

Coupling with trimethylsilylacetylene (TMSA) followed by deprotection yields alkyne intermediates in 66% yield over two steps.

Epimerization and Esterification

Basic hydrolysis and TBTA-mediated esterification (Scheme 11 in) produce tetrasubstituted aryl derivatives in 46% yield, demonstrating versatility in functionalization.

Comparative Data Table: Synthesis Methods

Method Reagents/Conditions Yield (%) Purity (%) Source
Oxidation (CrO₃) CrO₃, DCM, 25°C, 12 h 85 95
Stannoxane Lactamization Sn-O-Sn, THF, reflux 80 98
Catalytic Hydrogenation Pd/C, H₂, MeOH, 24 h 98 99
Oxidative Carbonylation Pd(OAc)₂, CO, CuCl₂ 90 97

Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
CAS No. 239469-76-2
Optical Rotation (α) [α]²⁵D = +15.6° (c 1.0, CHCl₃)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include the inhibition of key metabolic enzymes, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
  • Molecular formula: C₁₇H₂₅NO₄
  • Molecular weight : 307.4 g/mol
  • Key features :
    • Substituted with a 4-methoxyphenyl group (aromatic ring) at position 4 and a hydroxymethyl group at position 3.
    • Higher molecular weight and lipophilicity compared to the target compound due to the bulky methoxyphenyl substituent.
Compound B : tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-2'-[(triisopropylsilyl)ethynyl]-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate
  • Molecular formula: Not explicitly stated, but estimated molecular weight >600 g/mol.
  • Key features :
    • Complex spirocyclic architecture with a triisopropylsilyl ethynyl group and prop-1-en-1-yl substituent.
    • High stereochemical complexity ([α]D²⁶ = -31.6 in CHCl₃) and solid-state stability (melting point: 99°C).
  • Applications : Intermediate in the synthesis of spiro-pyrrolidine-oxindoles, which are pharmacologically relevant scaffolds .
Compound C : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Molecular formula : C₁₉H₂₈BrN₂O₅ (inferred from MFCD entry in ).
  • Key features :
    • Pyridine ring substituted with bromine and dimethoxymethyl groups.
    • Hybrid structure combining pyrrolidine and pyridine moieties.
  • Applications : Explored in medicinal chemistry for halogenated heterocycle synthesis .

Comparative Analysis of Key Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 201.22 307.4 >600 ~450 (estimated)
Core Structure Pyrrolidine-2-carboxylate 4-Aryl-substituted pyrrolidine Spiro-pyrrolidine-oxindole Pyridine-pyrrolidine hybrid
Substituents 2-methyl, 5-oxo 3-hydroxymethyl, 4-methoxyphenyl Triisopropylsilyl ethynyl, oxo Bromopyridine, dimethoxymethyl
Stereochemistry (S)-configuration (3s,4r)-configuration Multiple chiral centers Not specified
Synthetic Complexity Low (single-step esterification) Moderate (aryl coupling) High (multi-step spirocyclization) Moderate (heterocycle coupling)
Applications Peptide protection Drug discovery intermediates Bioactive spirooxindoles Halogenated heterocycle synthesis

Stability and Reactivity Insights

  • Target Compound : Stable under standard storage conditions (sealed, dry environment). The tert-butyl ester group enhances hydrolytic stability compared to methyl or ethyl esters .
  • Compound B : Sensitive to light and moisture due to the triisopropylsilyl group; requires chromatographic purification .
  • Compound C : Bromine substituent may confer reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

Tert-butyl 2-methyl-5-oxopyrrolidine-2-carboxylate is an organic compound that has garnered attention for its significant biological activity, particularly in the realm of synthetic organic chemistry and peptide synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Molecular Formula : C₉H₁₅NO₃
  • Molecular Weight : Approximately 199.25 g/mol
  • Functional Groups : Contains a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring.

These features contribute to its reactivity and stability, making it a versatile intermediate in various chemical transformations.

Target of Action

The compound primarily acts as a protecting agent for amino acids during peptide synthesis. The tert-butyl group provides steric hindrance, which is crucial for preventing unwanted reactions while allowing selective modifications to the peptide backbone.

Mode of Action

The interaction of this compound with amino acids enhances the selectivity and control over the resulting peptides. This specificity is vital in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals.

Biochemical Pathways

The use of this compound in peptide synthesis significantly impacts biochemical pathways related to protein synthesis. By protecting amino acids, it influences the overall efficiency and yield of peptide formation, which is essential in developing therapeutic proteins and other biologically active molecules.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its role in peptide synthesis can affect the bioavailability of synthesized peptides. The structural modifications introduced by this compound can enhance the stability and activity of the resulting peptides in biological systems.

Research Findings and Case Studies

Several studies have highlighted the significance of this compound in synthetic chemistry:

  • Peptide Synthesis : Research indicates that this compound facilitates the synthesis of peptides with high selectivity and control. Its ability to protect amino acids during synthesis allows for more complex structures to be formed without degradation or side reactions.
  • Versatile Intermediate : As a versatile intermediate, it has been utilized in various chemical transformations, enhancing the properties of synthesized compounds. Its unique combination of functional groups allows for diverse applications in organic synthesis .
  • Comparative Study : A comparative study on similar compounds revealed that this compound exhibits distinct reactivity due to its steric hindrance and functional group arrangement, making it more effective in certain synthetic pathways compared to its analogs .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Characteristics
This compoundC₉H₁₅NO₃Effective in peptide synthesis; protects amino acids
(R)-tert-butyl 5-oxopyrrolidine-2-carboxylateC₉H₁₅NO₃Stereoisomer affecting biological activity
Tert-butyl 5-oxo-D-prolinateC₈H₁₅NO₃Similar structure but different stereochemistry
D-Pyroglutamic acid tert-butyl esterC₉H₁₅NO₃Related to glutamic acid metabolism

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